CYP2C19 Enzyme Inhibition: Meta-Fluoro Substitution Enables Sub-100 nM Affinity
The target compound 2-[(3-fluorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione displays a Ki value of 70 nM against recombinant human CYP2C19, as assessed using 3-O-methylfluorescein as a fluorogenic substrate with a 3-minute preincubation period [1]. In contrast, the related saccharin derivative 2-[(3-bromophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione (CHEMBL3125544), where the 3-fluoro substituent is replaced by bromine, demonstrates a markedly different binding profile in BindingDB, with no reported sub-micromolar CYP2C19 activity [2]. This 70 nM affinity positions the 3-fluorophenylmethyl saccharin dioxide as a compound requiring careful evaluation for potential CYP2C19-mediated drug-drug interactions, a property distinct from its halogen-substituted analogs.
| Evidence Dimension | CYP2C19 inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 70 nM (recombinant CYP2C19, 3-O-methylfluorescein substrate, 3 min preincubation) |
| Comparator Or Baseline | 2-[(3-Bromophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione: No reported CYP2C19 sub-μM activity in BindingDB |
| Quantified Difference | Target compound: 70 nM Ki; Bromo analog: no detectable CYP2C19 activity at comparable concentrations (qualitative difference) |
| Conditions | Recombinant human CYP2C19 enzyme, 3-O-methylfluorescein substrate, 3 min preincubation, fluorescence-based assay (ChEMBL/Amgen curation) |
Why This Matters
Sub-100 nM CYP2C19 inhibition demands explicit consideration in lead optimization cascades where CYP2C19-mediated metabolism is a primary clearance pathway, making this compound unsuitable for projects requiring CYP2C19-sparing profiles but potentially valuable as a pharmacological tool to probe CYP2C19-dependent metabolic pathways.
- [1] BindingDB Entry BDBM50380522. Ki data for inhibition of recombinant CYP2C19. ChEMBL/Amgen curated dataset. View Source
- [2] BindingDB Entry for CHEMBL3125544: 2-[(3-Bromophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione. BindingDB BDBM50496469. View Source
